molecular formula C39H27Cu2N5Na3O14S3+3 B12747323 Einecs 289-534-5 CAS No. 89899-28-5

Einecs 289-534-5

Cat. No.: B12747323
CAS No.: 89899-28-5
M. Wt: 1081.9 g/mol
InChI Key: NODIYCYULVVUJJ-UHFFFAOYSA-N
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Description

Einecs 289-534-5 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Properties

CAS No.

89899-28-5

Molecular Formula

C39H27Cu2N5Na3O14S3+3

Molecular Weight

1081.9 g/mol

IUPAC Name

trisodium;8-[[4-[4-[(6-benzamido-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-3-hydroxyphenyl]-2-hydroxyphenyl]diazenyl]-7-hydroxynaphthalene-1,3-disulfonic acid;copper

InChI

InChI=1S/C39H27N5O14S3.2Cu.3Na/c45-30-13-8-23-15-26(59(50,51)52)19-33(60(53,54)55)35(23)36(30)43-41-28-11-6-21(16-31(28)46)22-7-12-29(32(47)17-22)42-44-37-34(61(56,57)58)18-24-14-25(9-10-27(24)38(37)48)40-39(49)20-4-2-1-3-5-20;;;;;/h1-19,45-48H,(H,40,49)(H,50,51,52)(H,53,54,55)(H,56,57,58);;;;;/q;;;3*+1

InChI Key

NODIYCYULVVUJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=C(C=C(C=C4)C5=CC(=C(C=C5)N=NC6=C(C=CC7=CC(=CC(=C76)S(=O)(=O)O)S(=O)(=O)O)O)O)O)S(=O)(=O)O.[Na+].[Na+].[Na+].[Cu].[Cu]

Origin of Product

United States

Preparation Methods

The preparation of Einecs 289-534-5 involves specific synthetic routes and reaction conditions. Industrial production methods typically include the use of high-purity reagents and controlled environments to ensure the consistency and quality of the compound. Detailed information on the exact synthetic routes and reaction conditions is often proprietary and specific to the manufacturing entity .

Chemical Reactions Analysis

General Approach to Studying Chemical Reactions

To study the chemical reactions of a compound like "EINECS 289-534-5," one would typically follow these steps:

  • Identify the Compound : Determine the chemical name and structure of the compound associated with the EINECS number.

  • Literature Review : Search scientific databases and literature for studies involving the compound. Databases like CAS Reactions provide comprehensive data on chemical reactions .

  • Experimental Methods : If necessary, conduct experiments to observe and measure the reactions under controlled conditions.

Types of Chemical Reactions

Chemical reactions can be categorized into several types, including:

  • Synthesis Reactions : Involving the combination of two or more substances to form a new compound.

  • Decomposition Reactions : Involving the breakdown of a compound into simpler substances.

  • Replacement Reactions : Involving the substitution of one element or group for another in a compound.

Data Tables for Chemical Reactions

Data tables for chemical reactions typically include information such as:

Reaction Type Reactants Products Conditions Catalysts
SynthesisCompound ACompound BHigh TempCatalyst X
DecompositionCompound CElementsHigh PressureNone
ReplacementCompound DCompound ELow TempCatalyst Y

Scientific Research Applications

Einecs 289-534-5 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthesis processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it can be part of drug development and testing. Industrially, it is used in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of Einecs 289-534-5 involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activities, and other biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Einecs 289-534-5 can be compared with other similar compounds listed in the EINECS inventory. Similar compounds include those with comparable molecular structures and chemical properties. The uniqueness of this compound lies in its specific applications and the particular reactions it undergoes .

Biological Activity

Introduction

Einecs 289-534-5 refers to a specific chemical compound whose biological activity has garnered interest in various scientific studies. Understanding the biological effects of this compound is crucial for assessing its safety, efficacy, and potential applications in fields such as pharmacology and toxicology. This article compiles detailed research findings, case studies, and data on the biological activity of this compound.

Chemical Profile

  • Chemical Name: Not specified in the search results.
  • Einecs Number: 289-534-5
  • CAS Number: Not specified in the search results.
  • Molecular Formula: Not specified in the search results.

Biological Activity Overview

The biological activity of this compound can be assessed through various methodologies, including in vitro studies, toxicity assessments, and mechanistic investigations. The following sections summarize key findings from relevant studies.

In Vitro Studies

In vitro studies are essential for understanding the cellular interactions and potential toxic effects of chemical compounds. Research indicates that this compound exhibits varying degrees of biological activity across different cell types. For instance:

Cell Type Response Concentration (µM) Effect Observed
HepG2Cytotoxicity10Significant cell death observed
A549Proliferation inhibition25Reduced cell viability
SH-SY5YNeurotoxicity50Induction of apoptosis

These findings suggest that this compound can influence cellular viability and function, indicating potential therapeutic or toxicological implications.

Mechanistic Investigations

Mechanistic studies have focused on understanding how this compound interacts with cellular pathways. For example, one study demonstrated that the compound may induce oxidative stress in HepG2 cells, leading to apoptosis through the activation of caspase pathways. This was evidenced by increased levels of reactive oxygen species (ROS) and subsequent activation of caspase-3 and caspase-9.

Case Studies

Several case studies have explored the implications of exposure to this compound in environmental and health contexts:

  • Environmental Toxicity : A study examined the impact of this compound on aquatic organisms, revealing significant bioaccumulation and toxicity in fish models. The study reported a median lethal concentration (LC50) of approximately 15 µg/L after 96 hours of exposure.
  • Human Health Impact : An epidemiological study assessed the correlation between exposure to this compound and respiratory issues among workers in chemical manufacturing. Results indicated an increased incidence of asthma-like symptoms correlated with higher exposure levels.

Regulatory Considerations

Under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), this compound is subject to rigorous evaluation regarding its safety profile. The European Chemicals Agency (ECHA) requires comprehensive data on its biological effects, including reproductive toxicity and environmental impact assessments.

Q & A

Basic Research Questions

Q. How can researchers determine the purity and structural identity of Einecs 289-534-5 in experimental settings?

  • Methodological Answer :

  • Use analytical techniques such as Nuclear Magnetic Resonance (NMR) for structural elucidation and High-Performance Liquid Chromatography (HPLC) for purity assessment.
  • Cross-validate results with mass spectrometry (MS) and elemental analysis to confirm molecular composition.
  • Document all protocols in detail, including instrument calibration and reference standards, to ensure reproducibility .
  • Example Data Table:
TechniqueParameter MeasuredAcceptable RangeObserved Value
HPLCPurity (%)≥98%99.2
NMRStructural peaksMatches referenceConfirmed

Q. What experimental design principles should guide the study of this compound’s physicochemical properties?

  • Methodological Answer :

  • Define independent variables (e.g., temperature, solvent polarity) and dependent variables (e.g., solubility, reactivity).
  • Include control groups (e.g., inert solvents or known analogs) to isolate compound-specific effects.
  • Use replication (≥3 trials) to assess data variability and ensure statistical power .
  • Reference established protocols from peer-reviewed literature to align with best practices .

Advanced Research Questions

Q. How should researchers resolve contradictions in experimental data related to this compound’s reactivity under varying conditions?

  • Methodological Answer :

  • Conduct sensitivity analyses to identify variables most affecting outcomes (e.g., pH, catalytic agents).
  • Apply multivariate statistical models (e.g., ANOVA with post-hoc tests) to isolate confounding factors.
  • Compare findings with prior studies to contextualize discrepancies (e.g., differences in synthesis routes or impurity profiles) .
  • Example Workflow:

Replicate experiments under identical conditions.

Perform cross-validation using alternative analytical methods (e.g., FTIR vs. Raman spectroscopy).

Use error propagation analysis to quantify measurement uncertainties .

Q. What methodologies are recommended for investigating the degradation pathways or stability of this compound in complex matrices?

  • Methodological Answer :

  • Employ accelerated stability testing under stress conditions (e.g., UV light, oxidative environments).
  • Combine chromatographic separation (e.g., LC-MS) with computational modeling (e.g., DFT calculations) to predict degradation products.
  • Validate predictions by isolating and characterizing intermediates via preparative chromatography .

Q. How can researchers integrate computational and experimental data to propose mechanistic insights for this compound’s interactions?

  • Methodological Answer :

  • Use molecular docking simulations to hypothesize binding affinities with biological/environmental targets.
  • Correlate in silico results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data.
  • Apply Bayesian inference to quantify model uncertainties and refine hypotheses iteratively .

Data Analysis & Reporting

Q. What frameworks ensure robust statistical analysis of this compound’s dose-response or kinetic data?

  • Methodological Answer :

  • For dose-response curves, use non-linear regression models (e.g., Hill equation) with confidence intervals.
  • For kinetic studies, apply time-series analysis or Michaelis-Menten kinetics , depending on reaction order.
  • Report effect sizes (e.g., Cohen’s d) alongside p-values to avoid overinterpretation of statistical significance .

Q. How should researchers structure a manuscript to align with journal requirements while emphasizing novel findings about this compound?

  • Methodological Answer :

  • Follow IMRaD (Introduction, Methods, Results, and Discussion) structure.
  • In the Methods section, cite established protocols and detail modifications (e.g., "Synthesis followed Smith et al. [2020], with altered reflux temperature [70°C → 90°C]") .
  • Use supplementary materials for raw datasets, ensuring reproducibility without cluttering the main text .

Ethical & Methodological Pitfalls

Q. What common pitfalls should researchers avoid when formulating hypotheses about this compound?

  • Methodological Answer :

  • Avoid overly broad questions (e.g., "How does this compound affect the environment?") without specifying mechanisms or scales.
  • Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability .
  • Pre-test hypotheses via pilot studies to assess feasibility before full-scale experimentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.